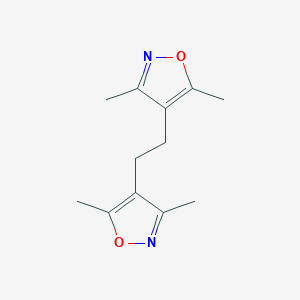
Isoxazole, 4,4'-(1,2-ethanediyl)bis[3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 4,4’-(1,2-ethanediyl)bis[3,5-dimethyl-] is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Isoxazole, 4,4’-(1,2-ethanediyl)bis[3,5-dimethyl-], can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper(I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazole, 4,4’-(1,2-ethanediyl)bis[3,5-dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, such as the (3+2) cycloaddition with alkynes and nitrile oxides .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the presence of catalysts like AuCl3 or Cu(I) acetylides .
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Isoxazole, 4,4’-(1,2-ethanediyl)bis[3,5-dimethyl-] has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing drugs with anticancer, antioxidant, antibacterial, and antimicrobial activities . The compound is also employed in the synthesis of materials with unique properties for industrial applications . Additionally, it has been studied for its potential as an HDAC inhibitor and its role in drug discovery .
Mécanisme D'action
The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some isoxazole compounds act as competitive inhibitors of enzymes like alpha-amylase, which is relevant for the treatment of diabetes . The inhibition mechanism is often characterized by the binding of the compound to the active site of the enzyme, preventing substrate access .
Comparaison Avec Des Composés Similaires
Isoxazole, 4,4’-(1,2-ethanediyl)bis[3,5-dimethyl-] can be compared with other similar compounds such as oxazole, pyrazole, and thiazole derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and biological activities . For example, oxazole derivatives like oxacillin and sulfamethoxazole are well-known antibiotics, while pyrazole derivatives have applications in anti-inflammatory and anticancer therapies . The unique combination of oxygen and nitrogen atoms in the isoxazole ring contributes to its distinct reactivity and versatility in various applications .
Conclusion
Isoxazole, 4,4’-(1,2-ethanediyl)bis[3,5-dimethyl-] is a versatile compound with significant applications in medicinal chemistry, materials science, and industrial chemistry. Its unique structure and reactivity make it a valuable scaffold for developing new drugs and materials. The compound’s ability to undergo various chemical reactions and its potential as an enzyme inhibitor highlight its importance in scientific research and industrial applications.
Propriétés
Numéro CAS |
75632-85-8 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H16N2O2/c1-7-11(9(3)15-13-7)5-6-12-8(2)14-16-10(12)4/h5-6H2,1-4H3 |
Clé InChI |
GVQDCAGLTHSOMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCC2=C(ON=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


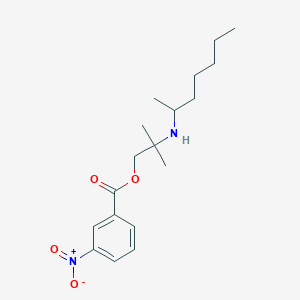

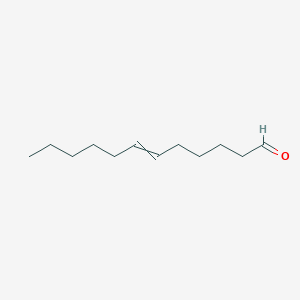

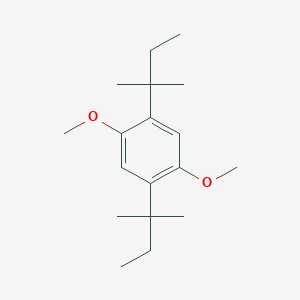

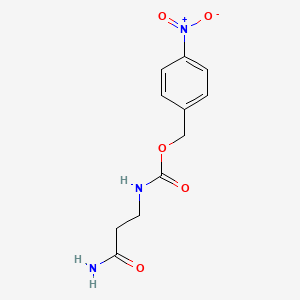
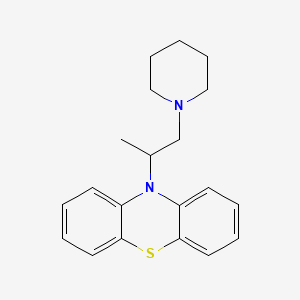
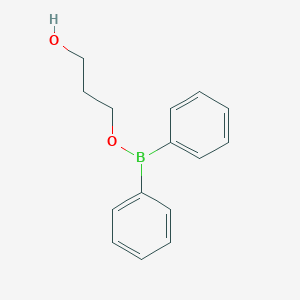



![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
